2-Chloro-5-(cyanomethyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Mesalamine

Scientific Field: Organic Chemistry, Pharmaceutical Chemistry

Summary of the Application: Mesalamine is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease.

Methods of Application or Experimental Procedures: The synthesis involves a one-pot method where 2-chloro-5-nitrobenzoic acid is converted to 2-hydroxy-5-nitrobenzoic acid using excess aqueous KOH (4.0 equivalents) to ensure completion of hydrolysis.

Results or Outcomes: The method has several advantages including excellent conversion (99.3%), high yield (93%), cost-effectiveness, and it has been validated for large-scale production.

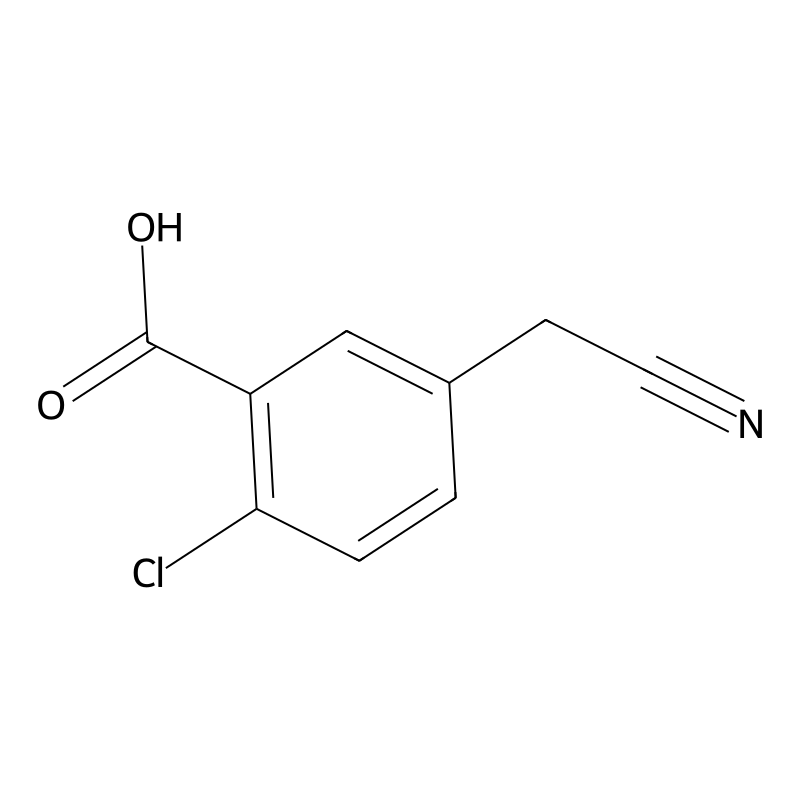

2-Chloro-5-(cyanomethyl)benzoic acid is an aromatic compound with the molecular formula and a molecular weight of 195.6 g/mol. This compound is characterized by a chloro group and a cyanomethyl group attached to a benzoic acid core, making it a significant compound in chemical research due to its unique structural features and potential applications in various fields, including medicinal chemistry and organic synthesis.

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

- Addition Reactions: The cyanomethyl group can undergo nucleophilic addition, allowing for further functionalization.

- Coupling Reactions: This compound is notably used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Common reagents for these reactions include nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

As a derivative of benzoic acid, 2-Chloro-5-(cyanomethyl)benzoic acid may exhibit biological activities similar to other benzoic acid derivatives. These compounds are often studied for their antimicrobial properties, potentially disrupting bacterial cell walls or metabolic processes. Preliminary studies suggest that this compound could interact with specific biological targets, although detailed mechanisms remain to be fully elucidated.

Synthesis of 2-Chloro-5-(cyanomethyl)benzoic acid can be achieved through various methods:

- Starting Material: The synthesis typically begins with benzoic acid.

- Formation of Cyanomethyl Group: A common method involves treating benzoic acid with formaldehyde and sodium cyanide under acidic conditions to introduce the cyanomethyl group.

- Chlorination: The introduction of the chloro group can be accomplished through chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride .

2-Chloro-5-(cyanomethyl)benzoic acid has several applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Research: The compound is utilized in scientific studies exploring its chemical reactivity and biological properties.

- Material Science: Its derivatives may find use in developing new materials with specific properties due to their unique functional groups.

Research on the interactions of 2-Chloro-5-(cyanomethyl)benzoic acid focuses on its binding affinity with various biomolecules. Studies suggest that its structural features allow it to engage in hydrogen bonding and hydrophobic interactions, which are critical for its biological activity. Further investigations are needed to clarify its mechanism of action at the molecular level, particularly regarding its effects on enzyme activity and cellular processes.

Several compounds share structural similarities with 2-Chloro-5-(cyanomethyl)benzoic acid. These include:

- 2-Chloro-5-methylbenzoic acid

- 3-Cyanomethylbenzoic acid

- 4-Chloro-3-cyanobenzoic acid

Uniqueness

The uniqueness of 2-Chloro-5-(cyanomethyl)benzoic acid lies in its combination of a chloro substituent and a cyanomethyl group on the benzoic acid framework. This specific arrangement enhances its reactivity compared to other similar compounds, allowing for diverse functionalization possibilities. Its applications in both organic synthesis and potential biological activities further distinguish it from related compounds.

Physical State and Appearance

2-Chloro-5-(cyanomethyl)benzoic acid presents as a solid at room temperature [1]. Commercial preparations of this compound are typically supplied as crystalline powder or solid material with a purity of approximately 95% [1]. The compound appears as a white to off-white solid in its pure form, consistent with the characteristic appearance of most benzoic acid derivatives [1] [2].

The molecular structure of 2-Chloro-5-(cyanomethyl)benzoic acid (CAS number: 66658-58-0) consists of a benzoic acid framework with two distinct substituents: a chlorine atom at the 2-position and a cyanomethyl group (-CH2CN) at the 5-position of the benzene ring [3] [2]. The compound has the molecular formula C9H6ClNO2 and a molecular weight of 195.60 g/mol [3] [2] [1].

Solubility Characteristics

The solubility profile of 2-Chloro-5-(cyanomethyl)benzoic acid can be inferred from studies of structurally related compounds. Benzoic acid and its derivatives generally exhibit variable solubility depending on the nature and position of substituents [4] [5]. The presence of both a chlorine atom and a cyanomethyl group in the structure significantly influences the solubility characteristics.

Related compounds provide insight into the expected solubility behavior. For example, 2-chlorobenzoic acid demonstrates limited water solubility (approximately 900 parts cold water for complete dissolution) [6], while cyanobenzoic acid derivatives show similar patterns with slight solubility in methanol and dimethyl sulfoxide [7] [8]. The combination of these substituents in 2-Chloro-5-(cyanomethyl)benzoic acid suggests intermediate solubility characteristics.

Studies on benzoic acid derivatives indicate that chlorinated compounds generally exhibit reduced water solubility compared to the parent compound [4] [5]. The polar nature of the carboxylic acid group promotes some degree of water solubility, while the chlorine atom and cyanomethyl group contribute to hydrophobic character. This dual nature results in moderate solubility in polar organic solvents and limited aqueous solubility.

Melting and Boiling Points

Precise melting and boiling point data for 2-Chloro-5-(cyanomethyl)benzoic acid are not readily available in the literature. However, comparative analysis with structurally related compounds provides valuable estimation parameters. The related compound 2-Chloro-5-cyanobenzoic acid exhibits a melting point of 178°C [9], while 3-(cyanomethyl)benzoic acid displays a melting point range of 175-176°C [10].

The presence of multiple electron-withdrawing groups in the structure typically elevates melting points due to increased intermolecular interactions and crystal packing efficiency. The chlorine atom at the ortho position relative to the carboxyl group can participate in intramolecular interactions, potentially affecting the thermal properties [11].

For the boiling point, 2-Chloro-5-cyanobenzoic acid shows a predicted boiling point of 334.7±27.0°C at 760 mmHg [12]. Given the additional methylene group in the cyanomethyl substituent of 2-Chloro-5-(cyanomethyl)benzoic acid, a slightly higher boiling point might be expected due to increased molecular weight and potential for additional intermolecular interactions.

Density and Stability Parameters

The density of 2-Chloro-5-(cyanomethyl)benzoic acid can be estimated based on structural analogues. The related compound 2-Chloro-5-cyanobenzoic acid has a predicted density of 1.48±0.1 g/cm³ [9]. Considering the additional methylene group in the cyanomethyl substituent, the density of 2-Chloro-5-(cyanomethyl)benzoic acid is expected to be in a similar range, potentially slightly lower due to the increased molecular volume.

Stability Parameters

The thermal stability of 2-Chloro-5-(cyanomethyl)benzoic acid can be assessed based on studies of related benzoic acid derivatives. Research on benzoic acid and its derivatives under subcritical water conditions indicates that substituted benzoic acids generally show decreased thermal stability compared to the parent compound [13] [14]. The compound exhibits stability under normal storage conditions when kept in frozen storage [15].

The presence of both chlorine and cyano functionalities influences the chemical stability. Studies on chlorinated organic compounds demonstrate that such molecules can exhibit good stability under ambient conditions but may undergo degradation under extreme conditions [16] [17]. The compound should be stored sealed in dry conditions at room temperature or under frozen storage to maintain stability [15] [9].

Benzoic acid derivatives generally demonstrate stability in dilute aqueous solutions but may undergo hydrolysis in concentrated acidic or basic conditions [18] [19]. The stability is enhanced by the electron-withdrawing nature of both the chlorine and cyano groups, which stabilize the aromatic ring against electrophilic attack.

Spectroscopic Properties

The spectroscopic characteristics of 2-Chloro-5-(cyanomethyl)benzoic acid can be predicted based on the functional groups present and comparison with related compounds. The compound contains several characteristic functional groups that produce distinct spectroscopic signatures.

Infrared Spectroscopy

The infrared spectrum of 2-Chloro-5-(cyanomethyl)benzoic acid would be expected to show characteristic absorption bands for the carboxylic acid group, with the carbonyl stretch appearing around 1720 cm⁻¹ [20]. The cyano group would produce a sharp, intense absorption band at approximately 2250 cm⁻¹, characteristic of the C≡N stretch [20]. The presence of aromatic C-H stretches would appear in the 3000-3100 cm⁻¹ region, while the broad O-H stretch of the carboxylic acid would be observed around 2500-3300 cm⁻¹.

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum would display signals for the aromatic protons in the 7-8 ppm region, with the substitution pattern affecting the exact chemical shifts and coupling patterns. The methylene protons of the cyanomethyl group would appear as a singlet around 3.5-4.0 ppm, and the carboxylic acid proton would be observed as a broad signal around 12-13 ppm [21] [22].

The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons (120-140 ppm region), the carboxyl carbon (around 170 ppm), the cyano carbon (around 118 ppm), and the methylene carbon of the cyanomethyl group (around 20-25 ppm) [21] [22].

Mass Spectrometry

Mass spectrometric analysis would show the molecular ion peak at m/z 195.6, corresponding to the molecular weight of 195.60 g/mol [3] [2]. Fragmentation patterns would likely include loss of the carboxyl group (M-45) and the cyanomethyl group (M-40), along with typical aromatic fragmentation patterns. The presence of chlorine would result in characteristic isotope patterns with peaks separated by 2 mass units in a 3:1 ratio.

Ultraviolet-Visible Spectroscopy

The UV-Vis spectrum would show absorption bands characteristic of the substituted benzoic acid chromophore. The presence of electron-withdrawing groups (chlorine and cyano) would affect the electronic transitions, potentially causing bathochromic shifts compared to benzoic acid. The aromatic π→π* transitions would appear in the 250-280 nm region, while n→π* transitions might be observed at longer wavelengths [23].

Data Summary

| Property | Value/Range | Method/Reference |

|---|---|---|

| Molecular Formula | C9H6ClNO2 | Multiple sources [3] [2] |

| Molecular Weight | 195.60 g/mol | Multiple sources [3] [2] |

| CAS Number | 66658-58-0 | Multiple sources [3] [2] |

| Physical State | Solid | Sigma-Aldrich [1] |

| Appearance | White to off-white solid | Typical for benzoic acid derivatives |

| Purity (commercial) | 95% | Sigma-Aldrich [1] |

| Estimated Melting Point | 175-180°C | Based on related compounds [10] [9] |

| Estimated Boiling Point | 340-350°C | Based on related compounds [12] |

| Estimated Density | 1.4-1.5 g/cm³ | Based on related compounds [9] |

| Storage Conditions | Frozen storage, sealed dry | Fujifilm Wako [15] |

| Stability | Stable under normal conditions | Based on related compounds [18] |